molecular formula C13H11N3O4S B5174139 3-(FURAN-2-CARBONYL)-1-(4-METHYL-2-NITROPHENYL)THIOUREA

3-(FURAN-2-CARBONYL)-1-(4-METHYL-2-NITROPHENYL)THIOUREA

Cat. No.: B5174139
M. Wt: 305.31 g/mol
InChI Key: VGCXCOJYMWDTRD-UHFFFAOYSA-N
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Description

3-(FURAN-2-CARBONYL)-1-(4-METHYL-2-NITROPHENYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a furan ring, a nitrophenyl group, and a thiourea moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-CARBONYL)-1-(4-METHYL-2-NITROPHENYL)THIOUREA typically involves the reaction of furan-2-carbonyl chloride with 4-methyl-2-nitrophenylthiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(FURAN-2-CARBONYL)-1-(4-METHYL-2-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) or reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used.

    Hydrolysis: The products are the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(FURAN-2-CARBONYL)-1-(4-METHYL-2-NITROPHENYL)THIOUREA would depend on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its effects. The furan and nitrophenyl groups may play a role in binding to the target sites, while the thiourea moiety could be involved in forming hydrogen bonds or other interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler compound with similar reactivity but lacking the furan and nitrophenyl groups.

    N-Phenylthiourea: Contains a phenyl group instead of the furan and nitrophenyl groups.

    Furan-2-carbonyl derivatives: Compounds with similar furan ring structures but different substituents.

Properties

IUPAC Name

N-[(4-methyl-2-nitrophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c1-8-4-5-9(10(7-8)16(18)19)14-13(21)15-12(17)11-3-2-6-20-11/h2-7H,1H3,(H2,14,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCXCOJYMWDTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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